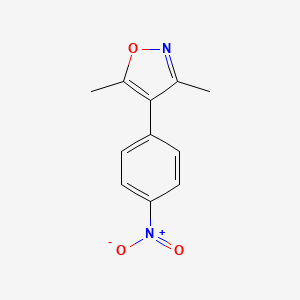
3,5-Dimethyl-4-(4-nitrophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(4-nitrophenyl)isoxazole is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. For instance, its derivatives have been utilized in the development of new pharmaceuticals and agrochemicals due to their unique reactivity profiles .
2. Biology:
- Antimicrobial Activity: Studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, certain isoxazoles have demonstrated efficacy against various pathogenic bacteria and fungi .
- Anticancer Potential: Research indicates that 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. In vitro studies have reported IC50 values below 100 µM for related compounds, suggesting strong anticancer activity .
3. Medicine:
- Drug Development: The compound has been explored for its potential as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to mimic natural substrates, making it a candidate for drug design targeting various diseases .
4. Materials Science:
- Electronic and Optical Properties: The unique electronic characteristics imparted by the nitro group make this compound valuable in developing new materials with tailored electronic properties for applications in organic electronics .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic markers such as Bcl-2 .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency, suggesting that structural variations can lead to improved efficacy against resistant strains .
Case Study 3: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes linked to inflammatory pathways. The findings revealed a dose-dependent inhibition of enzyme activity, supporting its potential use in therapeutic applications for inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| This compound | Nitro group enhances reactivity | Anticancer, antimicrobial |
| 3,5-Dimethyl-4-(4-aminophenyl)isoxazole | Amino group offers different binding properties | Drug development |
| 3,5-Dimethyl-4-(4-methylphenyl)isoxazole | Methyl substitution affects pharmacokinetics | Materials science |
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3 |
Clave InChI |
IPIVGHFCNGEUJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













